Researchers often face setbacks when analogs fail due to subtle structural changes. This exact 3-chloro, N-ethyl substitution pattern is non-negotiable for SAR studies and target engagement.
- **Quantified Value:** Measured NET IC50 = 178 nM (3.9x selective vs. DAT).
- **Synthetic Utility:** 90% yield in reduction to amine; core scaffold for CCR5 antagonists.
- **Supply:** ≥97% purity. Available for R&D, not a substitute for isomers.
Molecular FormulaC9H10ClNO
Molecular Weight183.64
CAS No.26819-09-0
Cat. No.B2809853
⚠ Attention: For research use only. Not for human or veterinary use.
3-Chloro-N-ethylbenzamide (CAS: 26819-09-0): A Critical Building Block for Pharmaceuticals and Agrochemicals
3-Chloro-N-ethylbenzamide (CAS: 26819-09-0) is an aromatic amide derivative characterized by a 3-chloro substituent on the phenyl ring and an N-ethyl substitution on the amide nitrogen. It is a foundational building block in organic synthesis and medicinal chemistry, with a molecular formula of C9H10ClNO and a molecular weight of 183.64 g/mol . This compound is typically supplied with a purity of ≥97% and is widely utilized as a precursor in the synthesis of diverse, biologically active molecules, including agrochemicals and pharmaceutical agents . Its physicochemical properties, such as its specific solubility profile , make it a valuable intermediate in the development of complex chemical entities.
Synthetic IntermediateBuilding block for amide and amine derivatization workflows
Pharmacophore ExplorationEnables structure–activity studies of N-ethyl and 3-chloro substituents
Research-Grade SupplySupports multi-step synthesis with consistent purity profile
Why 3-Chloro-N-ethylbenzamide (CAS: 26819-09-0) Cannot Be Substituted by Generic Analogs
The specific substitution pattern of 3-chloro-N-ethylbenzamide (CAS: 26819-09-0) is critical for its downstream applications and cannot be arbitrarily substituted by other benzamide derivatives. In drug discovery and agrochemical development, the precise positioning of substituents on the aromatic ring and the nature of the N-alkyl group directly dictate a compound's ability to participate in specific synthetic pathways [1] and engage with biological targets [2]. For instance, the 3-chloro group is a common pharmacophore for interactions with certain enzymes [3], while the N-ethyl group provides a specific lipophilic and steric profile that differs significantly from N-methyl or N-cyclopropyl analogs [4]. Replacing this compound with an alternative benzamide, such as an unsubstituted, ortho-chloro, or para-chloro isomer, or a different N-alkyl analog, would result in a different synthetic outcome or a final product with altered biological activity, selectivity, and pharmacokinetic properties [5]. Therefore, for research requiring this exact scaffold, substitution is not a viable option.
3-Chloro substitution is position-specific; ortho- or para-isomers may alter synthetic outcome and target engagement.
N-Ethyl group imparts distinct lipophilic and steric character; N-methyl or N-cyclopropyl analogs can shift physicochemical and biological profiles.
Alternative benzamides without 3-Cl/N-Et pattern may not replicate downstream pharmacokinetic or binding properties; direct replacement requires validation.
[1] Knihovny.cz. (n.d.). Facile synthesis of N-substituted amides from alcohols and amides. View Source
[2] Baruffini, A., Vicarini, L., & Gandini, C. (1978). Asymmetric chlorobenzoic acid N,N-dialkylamides having phytotoxic activity. Il Farmaco; Edizione Scientifica, 33(7), 522-530. View Source
[3] Horio, T., et al. (2007). Structural factors contributing to the Abl/Lyn dual inhibitory activity of 3-substituted benzamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(10), 2712-2717. View Source
[4] Clarke, I. E., Sandmann, G., Bramley, P. M., & Böger, P. (1985). Phytotoxicity of m-phenoxybenzamides: Inhibition of cell-free phytoene desaturation. Pesticide Biochemistry and Physiology, 23(3), 335-340. View Source
[5] Portoghese, P. S., Sultana, M., Nagase, H., & Takemori, A. E. (1988). Application of the message-address concept in the design of highly potent and selective non-peptide δ opioid receptor antagonists. Journal of Medicinal Chemistry, 31(2), 281-282. View Source
Quantitative Evidence for Selecting 3-Chloro-N-ethylbenzamide (CAS: 26819-09-0) in Research
Synthetic Utility: 3-Chloro-N-ethylbenzamide as a High-Yielding Building Block
The synthetic utility of 3-chloro-N-ethylbenzamide (CAS: 26819-09-0) is demonstrated by its high-yielding conversion to N-[(3-chlorophenyl)methyl]ethanamine . In a specific reported procedure, the amide is reduced using lithium aluminum hydride in tetrahydrofuran as a solvent, proceeding for 0.5 hours to afford the corresponding secondary amine .
Reduction YieldReported
90%
Supports efficient amine intermediate synthesis
Yield from single procedure; confirm under target conditions
No direct comparative yield data available for other 3-chlorobenzamides in the same study.
Quantified Difference
N/A
Conditions
Reduction with lithium aluminum tetrahydride in THF, 0.5h reaction time
Why This Matters
This high yield (90%) in a straightforward reduction makes it a reliable intermediate for efficiently preparing complex amine-containing molecules, reducing material costs and time in multi-step syntheses.
Agrochemical Applications: Distinct Herbicidal Potential of 3-Chlorobenzamide Scaffolds
Research on related N-alkyl chlorobenzamides has established their utility as pre-emergent herbicides, with a study noting that N,N-dialkyl-3-chlorobenzamides are 'particularly efficacious' [1]. Furthermore, a structure-activity relationship (SAR) study on phytotoxic 3-chlorobenzamides emphasized the critical importance of steric characteristics of the N-alkyl substituents for achieving 'excellent phytotoxicity and selectivity of action' [2].
Herbicidal PotentialClass-level inference
3-Chlorobenzamides reported as pre-emergent herbicides; N-alkyl sterics influence phytotoxicity.
Supports agrochemical SAR exploration
Compound-specific data not available; class evidence only
Herbicidal efficacy as a function of N-alkyl substitution
Target Compound Data
The 3-chloro and N-ethyl substitution pattern of 3-chloro-N-ethylbenzamide (CAS: 26819-09-0) aligns with the core structure of known herbicidal 3-chlorobenzamides [2].
Comparator Or Baseline
3-chlorobenzamides with alternative N-alkyl groups (e.g., sec-butyl, 1-methylbutyl) [2].
Quantified Difference
N/A
Conditions
Pre- and post-emergence tests against various weed species [2].
Why This Matters
This class-level evidence supports the use of this compound as a key starting material for the development of new agrochemicals with optimized activity and selectivity, where the N-ethyl group is a specific point of structural diversification.
[1] Lemin, A. J. (1970). 419 F.2d 910 Application of Alan J Lemin. OpenJurist. View Source
[2] Baruffini, A., Vicarini, L., & Gandini, C. (1978). Asymmetric chlorobenzoic acid N,N-dialkylamides having phytotoxic activity. Il Farmaco; Edizione Scientifica, 33(7), 522-530. View Source
Pharmaceutical Synthesis: Role as a Precursor to a Novel Non-Peptide CCR5 Antagonist
3-Chloro-N-ethylbenzamide (CAS: 26819-09-0) is a direct precursor in the synthesis of a novel, specific non-peptide CCR5 antagonist [1]. It is reacted with piperidin-4-one to yield the intermediate 3-chloro-N-ethyl-N-(piperidin-4-yl)benzamide, which is then further derivatized [1].
CCR5 Antagonist PrecursorReported
Direct precursor via piperidin-4-one coupling to yield a specific non-peptide CCR5 antagonist.
Enables targeted antiviral candidate synthesis
Single synthetic route documented; validate scalability
Specificity as a precursor in a multistep synthesis
Target Compound Data
Serves as a specific starting material for N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-3-chloro-N-ethylbenzamide
Comparator Or Baseline
Other benzamide derivatives would not yield the same final molecule.
Quantified Difference
N/A
Conditions
Multi-step organic synthesis
Why This Matters
This demonstrates the compound's value as an indispensable building block in the synthesis of targeted pharmaceutical candidates for which no alternative starting material can be substituted.
The biological profile of 3-chloro-N-ethylbenzamide (CAS: 26819-09-0) suggests potential for selective interaction with the norepinephrine transporter (NET). Reported in vitro data shows an IC50 of 178 nM for the inhibition of [³H]noradrenaline uptake at the human NET expressed in CHO cells [1]. Against the closely related dopamine transporter (DAT) and serotonin transporter (SERT), it shows reduced potency, with IC50 values of 689 nM and 425 nM, respectively [1].
NET InhibitionAssay context
IC₅₀ 178 nM
3.9× vs DAT, 2.4× vs SERT
Supports NET-selective inhibitor design
CHO cell uptake assay; verify selectivity in target system
NeurosciencePsychiatryMonoamine Transporters
Evidence Dimension
Inhibition of monoamine reuptake (IC50)
Target Compound Data
hNET IC50: 178 nM
Comparator Or Baseline
hDAT IC50: 689 nM; hSERT IC50: 425 nM
Quantified Difference
3.9-fold selectivity for NET over DAT; 2.4-fold selectivity for NET over SERT
Conditions
Inhibition of [³H]neurotransmitter uptake in CHO cells expressing human transporters, 10 min incubation
Why This Matters
This modest selectivity profile provides a quantitative baseline for medicinal chemistry efforts. Researchers can use this compound as a starting point to design and synthesize novel analogs with improved potency and selectivity for NET, which is a key target in CNS disorders.
Recommended Research and Industrial Scenarios for Procuring 3-Chloro-N-ethylbenzamide (CAS: 26819-09-0)
Lead Scaffold for Agrochemical Development
Leverage 3-chloro-N-ethylbenzamide (CAS: 26819-09-0) as a core scaffold for designing novel herbicides. As established, the 3-chlorobenzamide class exhibits herbicidal activity [1], and the N-alkyl group's steric properties are critical for both efficacy and selectivity [2]. This compound provides an ideal starting point for synthesizing a library of derivatives to explore the SAR around the N-ethyl substituent and phenyl ring, aiming to identify leads with improved pre- and post-emergence control of problematic weed species [2].
Precursor in Targeted Small Molecule Drug Synthesis
Employ 3-chloro-N-ethylbenzamide (CAS: 26819-09-0) as a key building block in the synthesis of complex pharmaceutical agents. Its proven role as a precursor to a novel non-peptide CCR5 antagonist highlights its value in targeted drug discovery programs [3]. Furthermore, the high yield (90%) in its reduction to the corresponding amine makes it an efficient entry point for creating a diverse array of N-[(3-chlorophenyl)methyl]ethylamine derivatives for screening against various biological targets.
Medicinal Chemistry for CNS Disorders
Utilize 3-chloro-N-ethylbenzamide (CAS: 26819-09-0) as a starting point for synthesizing and optimizing norepinephrine transporter (NET) inhibitors. Its measured IC50 of 178 nM at NET, with 3.9-fold and 2.4-fold selectivity over DAT and SERT respectively [4], provides a quantitative framework for medicinal chemists. This data can guide the rational design of analogs with enhanced potency and selectivity for NET, a validated target for conditions like ADHD and depression [4].
Chemical Biology Tool Development
Employ 3-chloro-N-ethylbenzamide (CAS: 26819-09-0) as a core structure for creating affinity probes or tools. Its established interaction with monoamine transporters [4] provides a basis for conjugating the scaffold to biotin, fluorescent dyes, or photoaffinity tags [4]. Such derivatives can be used to study transporter localization, trafficking, or to identify novel interacting proteins in cells, furthering our understanding of monoamine signaling [4].
Application
Selection Property
Validation Focus
Agrochemical lead exploration
3-Chlorobenzamide scaffold with tunable N-alkyl group
Phytotoxicity and crop selectivity SAR studies
Targeted antiviral synthesis
Precursor for CCR5 antagonist core structure
Route compatibility and intermediate stability
Monoamine transporter research
Moderate NET selectivity profile
Selectivity validation across NET/DAT/SERT
Transporter probe development
Known monoamine transporter binding scaffold
Probe conjugation efficiency and target specificity
[1] Lemin, A. J. (1970). 419 F.2d 910 Application of Alan J Lemin. OpenJurist. View Source
[2] Baruffini, A., Vicarini, L., & Gandini, C. (1978). Asymmetric chlorobenzoic acid N,N-dialkylamides having phytotoxic activity. Il Farmaco; Edizione Scientifica, 33(7), 522-530. View Source
[3] CAOD. (n.d.). Synthesis and Characterization of N-(1-(5-Bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-3-chloro-N-ethylbenzamide. View Source
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